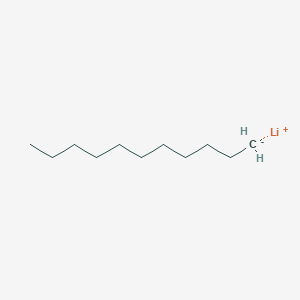
Lithium, undecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, undecyl-: is a chemical compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. Lithium, undecyl- is particularly notable for its use in various chemical reactions and its role in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of lithium, undecyl- typically involves the reaction of undecyl halides with lithium metal. This process is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: On an industrial scale, the production of lithium, undecyl- follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Lithium, undecyl- undergoes a variety of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium hydroxide and undecyl alcohol.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of a reducing agent like lithium aluminum hydride.
Substitution: Commonly uses halides or tosylates as substrates, with the reaction carried out in an aprotic solvent like THF.
Major Products Formed:
Oxidation: Lithium hydroxide and undecyl alcohol.
Reduction: Undecyl alcohol.
Substitution: Various substituted organic compounds, depending on the substrate used.
Aplicaciones Científicas De Investigación
Chemistry: Lithium, undecyl- is used as a reagent in organic synthesis to form carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules, such as pharmaceuticals and natural products.
Biology: In biological research, lithium, undecyl- can be used to modify biomolecules, enabling the study of their structure and function.
Medicine: While not directly used as a drug, lithium, undecyl- plays a role in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Industry: In the industrial sector, lithium, undecyl- is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of lithium, undecyl- involves the formation of a carbon-lithium bond, which is highly reactive and can participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This reactivity is due to the polar nature of the carbon-lithium bond, which makes the carbon atom highly nucleophilic.
Comparación Con Compuestos Similares
- Lithium, methyl-
- Lithium, ethyl-
- Lithium, butyl-
Comparison: Lithium, undecyl- is unique among organolithium compounds due to its longer carbon chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to shorter-chain organolithium compounds. This makes it suitable for specific applications where these properties are advantageous.
Conclusion
Lithium, undecyl- is a versatile and highly reactive compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an invaluable tool in the synthesis of complex organic molecules and the development of new materials.
Propiedades
Número CAS |
98499-04-8 |
|---|---|
Fórmula molecular |
C11H23Li |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
lithium;undecane |
InChI |
InChI=1S/C11H23.Li/c1-3-5-7-9-11-10-8-6-4-2;/h1,3-11H2,2H3;/q-1;+1 |
Clave InChI |
VMSAQJXTNJRPMX-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCCCCCC[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


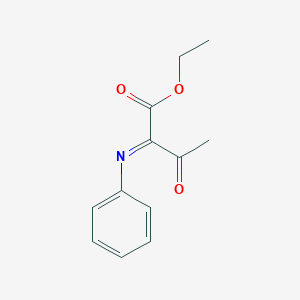
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
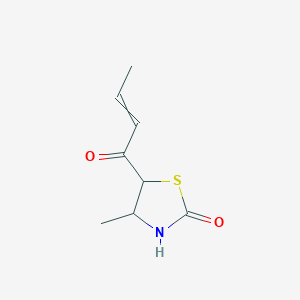
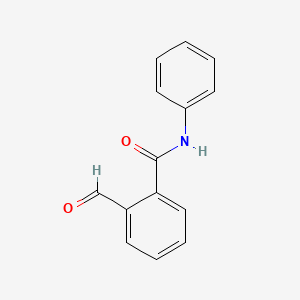
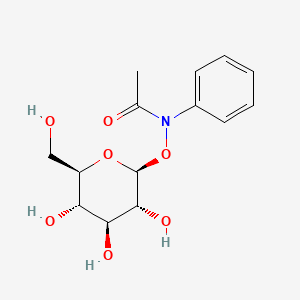
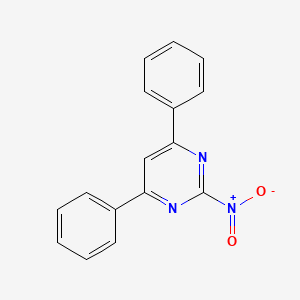
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
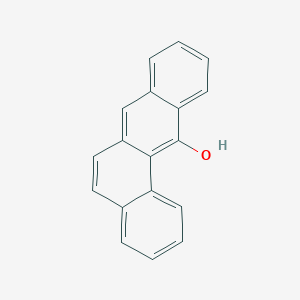
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
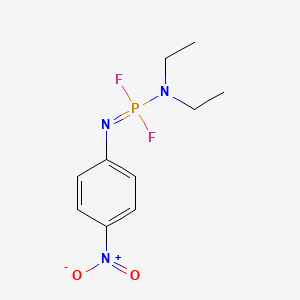
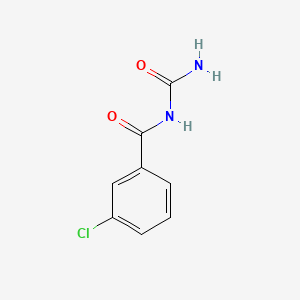
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
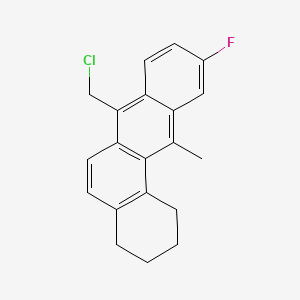
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
